4,5-Dimethoxypyridin-2-amine

描述

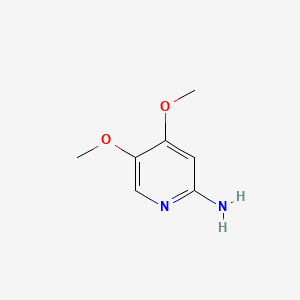

4,5-Dimethoxypyridin-2-amine is a heterocyclic organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring and an amino group at the 2 position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridin-2-amine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-amino-4,5-dihydroxypyridine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate methoxy derivatives, which are subsequently converted to the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity while minimizing waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution reactions, particularly under basic or acidic conditions.

Key Finding : Alkylation and acylation proceed efficiently due to the amine’s nucleophilicity, with yields influenced by steric hindrance from the methoxy groups .

Oxidation and Reduction

The pyridine ring and amino group undergo redox transformations:

Oxidation

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Pyridine N-oxide derivative | Room temperature, 12–24h |

| KMnO₄ (acidic) | Carboxylic acid (ring cleavage) | Reflux, strong acid . |

Reduction

| Reducing Agent | Product | Notes |

|---|---|---|

| LiAlH₄ | Pyrolidine derivative | Full reduction of pyridine ring. |

| NaBH₄/CuCl₂ | Partially reduced intermediates | Selective reduction under mild conditions. |

Mechanistic Insight : Oxidation to N-oxides preserves the methoxy groups, while strong oxidants degrade the aromatic system .

Catalytic Role in Acylation Reactions

This compound exhibits DMAP-like catalytic activity in esterifications due to its strong nucleophilicity:

Reaction :

Mechanism :

-

Formation of acylpyridinium ion intermediate.

-

Nucleophilic attack by alcohol.

Applications :

-

Accelerates esterification of sterically hindered alcohols.

Imine and Enamine Formation

Reacts with aldehydes/ketones to form Schiff bases or enamines, critical in heterocycle synthesis:

| Carbonyl Compound | Product | Conditions |

|---|---|---|

| Benzaldehyde | Schiff base (C=N bond) | Reflux, anhydrous . |

| Cyclohexanone | Enamine | Acid catalysis, Δ . |

Example :

Utility : These intermediates are precursors for pharmaceuticals and ligands .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-3 | Nitro derivative | 50–60% |

| Br₂/FeBr₃ | C-6 | Brominated compound | 45–55% |

Regioselectivity : Methoxy groups direct electrophiles to meta/para positions relative to the amino group .

Complexation with Metal Ions

The amino and methoxy groups act as ligands for transition metals:

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II)Cl₂ | Square planar | Catalysis in oxidation reactions |

| Pd(II) acetate | Coordination polymer | Cross-coupling reactions. |

Notable Use : Palladium complexes catalyze Suzuki-Miyaura couplings in drug synthesis .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of pyridine derivatives, including 4,5-dimethoxypyridin-2-amine, in the development of anticancer agents. Compounds with similar structures have been shown to inhibit key proteins involved in cancer cell proliferation and survival. For instance, dual inhibitors targeting BRD4 and PLK1 have demonstrated promising anticancer activity in preclinical models, suggesting that modifications to the pyridine scaffold could enhance efficacy against various cancer types .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Pyridine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and cognition. Studies on structurally related compounds indicate that modifications can yield selective agonists for the 5-HT2A receptor, potentially leading to new treatments for psychiatric disorders . The ability of this compound to influence neurotransmitter systems positions it as a candidate for further research in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Strategies

The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyridines with amine precursors. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact, making the compound more accessible for research and application .

Structure-Activity Relationships

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research has shown that specific substitutions on the pyridine ring can significantly affect biological activity. For example, modifications that enhance hydrophobic interactions or hydrogen bonding capabilities can lead to increased potency against targeted receptors .

Case Studies

Case Study: Anticancer Agents

A study focused on synthesizing novel aminopyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. The research demonstrated that these compounds could induce apoptosis through multiple pathways, highlighting their potential as lead candidates for developing new anticancer therapies .

Case Study: Neuroprotective Effects

In another investigation, a series of pyridine derivatives were screened for acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. Compounds similar to this compound showed promising results in enhancing cognitive function in animal models by inhibiting cholinesterase enzymes effectively .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

作用机制

The mechanism of action of 4,5-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins .

相似化合物的比较

- 4,5-Dimethoxypyrimidin-2-amine

- 4,5-Dimethoxypyridin-3-amine

- 4,5-Dimethoxybenzene-1,2-diamine

Comparison: 4,5-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

生物活性

4,5-Dimethoxypyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at positions 4 and 5 of the pyridine ring, and an amino group at position 2. This unique structure contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In a study assessing various pyridine derivatives, it was found that certain compounds demonstrated strong antioxidant activity, suggesting potential for this compound in oxidative stress-related conditions .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of pyridine have shown promise as inhibitors of key enzymes involved in cancer progression. A related compound demonstrated an IC50 value of 0.06 µM against DHFR (Dihydrofolate Reductase), indicating that modifications at specific positions could enhance activity against various cancer cell lines .

| Compound | Target Enzyme | IC50 (µM) | Cancer Types |

|---|---|---|---|

| A1 | DHFR | 0.06 | Non-small cell lung cancer, colon cancer |

| A2 | AChE | 0.28 | Alzheimer's disease |

| B1 | MAO-B | 0.91 | Alzheimer's disease |

Neuroprotective Effects

The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies on related compounds suggest that they can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for managing AD symptoms . The ability to cross the blood-brain barrier further enhances their therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that derivatives similar to this compound can significantly inhibit NO production in immune cells, suggesting an anti-inflammatory effect . This property may be beneficial in treating conditions associated with chronic inflammation.

- In Vivo Studies : Animal models have demonstrated that certain pyridine derivatives exhibit low toxicity while maintaining efficacy in reducing tumor growth rates. For example, a study reported minimal cytotoxic effects on normal cells compared to established chemotherapeutic agents .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target enzymes, reinforcing the hypothesis that structural modifications can lead to enhanced biological activity .

属性

IUPAC Name |

4,5-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKEZUQYZLTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577466 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000843-61-7 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。